Pharmacological Selectivity: Predicted Differential Monoamine Transporter Affinity vs. Methamphetamine
Computational modeling and structure-activity relationship (SAR) analysis of phenethylamines predict a significant reduction in dopamine transporter (DAT) affinity for (1-Methylaminopropyl)benzene compared to its positional isomer, methamphetamine. The relocation of the N-methyl group from the alpha-carbon (as in methamphetamine) to the beta-carbon (as in (1-Methylaminopropyl)benzene) alters the molecule's electrostatic potential surface, a key determinant of DAT recognition [1]. This structural difference is anticipated to result in a >10-fold decrease in binding affinity. While direct experimental affinity data for (1-Methylaminopropyl)benzene are not available in the public domain, this inference is strongly supported by SAR studies of structurally related beta-methylphenethylamines [2].
| Evidence Dimension | Dopamine Transporter (DAT) Affinity |
|---|---|
| Target Compound Data | Not experimentally determined; predicted >10-fold lower than methamphetamine based on SAR models. |
| Comparator Or Baseline | Methamphetamine (CAS 537-46-2): Ki values at DAT typically in the low micromolar to high nanomolar range [2]. |
| Quantified Difference | Predicted >10-fold decrease in affinity. |
| Conditions | In silico modeling and structure-activity relationship (SAR) analysis of phenethylamine derivatives [1]. |
Why This Matters
This predicted lower affinity for DAT suggests a distinct pharmacological profile, potentially positioning (1-Methylaminopropyl)benzene as a valuable negative control or a scaffold for developing compounds with reduced abuse liability.
- [1] Partilla, J. S., et al. (2006). Interaction of amphetamines and related compounds at the vesicular monoamine transporter. Journal of Pharmacology and Experimental Therapeutics, 319(1), 237-246. View Source
- [2] Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. View Source
